3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol
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Overview
Description
3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol: is a synthetic organic compound with the molecular formula C15H13Br2NO2 and a molecular weight of 399.08 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at positions 3 and 6, and a propane-1,2-diol group attached to the nitrogen atom of the carbazole ring. It is primarily used in the synthesis of optoelectronic materials and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol typically involves the bromination of carbazole followed by the attachment of the propane-1,2-diol group. One common method includes:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride.
Attachment of Propane-1,2-diol: The 3,6-dibromocarbazole is then reacted with an appropriate diol, such as propane-1,2-diol, under basic conditions.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of carbazole using bromine or NBS in industrial reactors.
Continuous Flow Reactors: Use of continuous flow reactors for the attachment of the propane-1,2-diol group to improve efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Amines, thiols, bases like potassium carbonate (K2CO3), polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Optoelectronic Materials: 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol is used as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Industry:
Mechanism of Action
The mechanism of action of 3-(3,6-Dibromocarbazol-9-yl)propane-1,2-diol is primarily related to its ability to interact with biological molecules and materials. The bromine atoms and the carbazole moiety play a crucial role in its reactivity and interaction with molecular targets. The compound can:
Comparison with Similar Compounds
3,6-Dibromocarbazole: Lacks the propane-1,2-diol group but shares the brominated carbazole core.
3-(3,6-Dichlorocarbazol-9-yl)propane-1,2-diol: Similar structure with chlorine atoms instead of bromine.
3-(3,6-Dibromocarbazol-9-yl)ethanol: Similar structure with an ethanol group instead of propane-1,2-diol.
Uniqueness:
Properties
IUPAC Name |
3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGUDMWFAJTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CO)O)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384335 |
Source
|
Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173157-92-1 |
Source
|
Record name | 3-(3,6-dibromocarbazol-9-yl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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